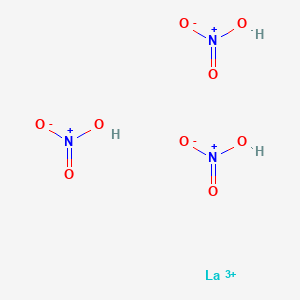

Lanthanum(III) nitrate

描述

Lanthanum(III) nitrate is a transition metal catalyst widely used in many organic transformations . It is a white crystalline solid that is highly soluble in water . It is also utilized in various fields such as catalysts, ceramics, and as a source of lanthanum ions in chemical synthesis .

Synthesis Analysis

Lanthanum(III) nitrate can be prepared by dissolution of lanthanum oxide, hydroxide, or carbonate in nitric acid, followed by crystallization . The general reactions are as follows: La2O3 + 6HNO3 → 2La(NO3)3 + 3H2O .Molecular Structure Analysis

The chemical formula for Lanthanum(III) nitrate hexahydrate is La(NO₃)₃ * 6 H₂O . The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen .Chemical Reactions Analysis

Lanthanum(III) nitrate hexahydrate is a transition metal catalyst widely used in many organic transformations . It forms double salts with magnesium, calcium, and ammonium nitrates and many other salts when mixed in stoichiometric amounts .Physical And Chemical Properties Analysis

Lanthanum(III) nitrate is a water-soluble salt of lanthanum with the chemical formula La(NO3)3 . It is a colorless crystal with a slight odor . It has a density of 1.3 g/cm3, melts at 40 °C, and decomposes at 126 °C . It is very soluble in water and alcohol .科学研究应用

Photophysical Properties in Solutions

- Lanthanum(III) nitrate plays a critical role in the study of lanthanide(III) ions in solutions, especially those high in nitrate. These studies are vital for industrial rare-earth separation and fundamental solution chemistry of these elements. An in-depth analysis of europium(III) interactions with nitrate in methanol revealed the presence of distinct species, highlighting the intricate changes in ligand field affecting the microstates and optical properties of europium(III) centers (Kofod et al., 2020).

Spectral and Biological Studies

- Research involving lanthanum(III) nitrate includes the synthesis of lanthanum(III) complexes with Schiff bases, derived from 3-substituted-4-amino-5-hydrazino-1,2,4-triazole. These complexes, characterized by spectral and thermogravimetric methods, have been evaluated for their fluorescence spectra and biological activity (Avaji et al., 2006).

Solvent Extraction Studies

- Lanthanum(III) nitrate is integral in studies on solvent extraction, particularly involving lanthanum(III) from nitrate aqueous solutions with binary extractants. This research has implications for the separation of lanthanides and provides insights into the efficiency of different extraction methods (Belova et al., 2019).

Synthesis of Novel Materials

- Research on lanthanum(III) nitrate includes the shock synthesis of lanthanum-III-pernitride, demonstrating a method for forming compounds at GPa-level pressure. This contributes to understanding the stability of N-N single bonds in solids formed under high pressure and temperature (Tschauner et al., 2013).

Coordination Polymers

- The self-assembled formation of two-dimensional salicylaldimine lanthanum coordination polymers has been proven, with X-ray diffraction analysis revealing complex structures based on networks of ten-coordinated La(III) nodes. This research provides insights into the potential applications of these polymers in various fields (Radecka-Paryzek et al., 2007).

安全和危害

Lanthanum(III) nitrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may intensify fire, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

未来方向

属性

IUPAC Name |

lanthanum(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXNISCLWTJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaN3O9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) nitrate | |

CAS RN |

10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

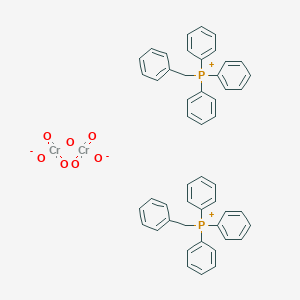

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

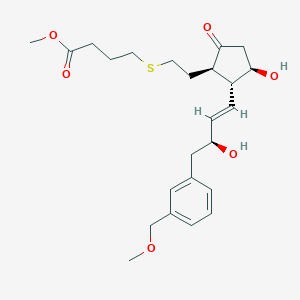

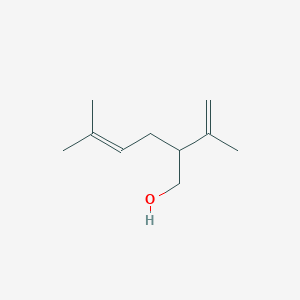

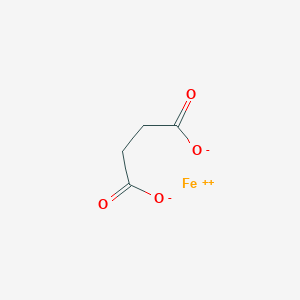

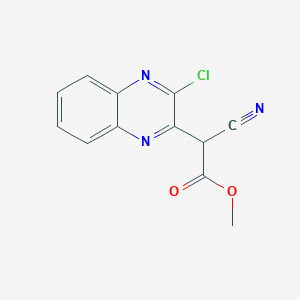

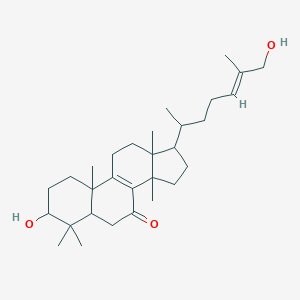

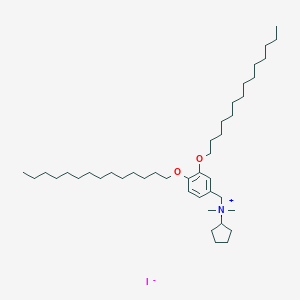

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)